molecular formula C26H24ClN5O4S B11672654 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11672654
M. Wt: 538.0 g/mol
InChI Key: JFBSSPBCIMMJJF-RWPZCVJISA-N
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Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiols or disulfides as reagents.

    Condensation with acetohydrazide: The final step involves the condensation of the triazole derivative with acetohydrazide in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and alcohols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its triazole core is a common motif in many drugs, and modifications of this compound could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with biological molecules, leading to changes in their function. The compound’s overall structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
  • 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups. The presence of the trimethoxyphenyl group provides additional sites for chemical modification, enhancing its versatility in various applications. Additionally, the compound’s ability to undergo multiple types of chemical reactions makes it a valuable tool in synthetic chemistry and drug development.

Properties

Molecular Formula

C26H24ClN5O4S

Molecular Weight

538.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H24ClN5O4S/c1-34-20-13-22(35-2)21(23(14-20)36-3)15-28-29-24(33)16-37-26-31-30-25(17-7-5-4-6-8-17)32(26)19-11-9-18(27)10-12-19/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+

InChI Key

JFBSSPBCIMMJJF-RWPZCVJISA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC

Origin of Product

United States

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